molecular formula C15H13N3O3 B2788631 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile CAS No. 849620-21-9

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

Cat. No.: B2788631
CAS No.: 849620-21-9
M. Wt: 283.287
InChI Key: TWQAJSVIHMCROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile ( 849620-21-9) is a nitro-substituted benzonitrile derivative of significant interest in synthetic and medicinal chemistry . Its structure, which features both electron-donating (methoxy) and strong electron-withdrawing (nitro, nitrile) functional groups, makes it a versatile and valuable synthetic intermediate, particularly useful in nucleophilic substitution and cyclization reactions for the preparation of pharmacologically active molecules and heterocyclic compounds . This compound serves as a key precursor in the synthesis of novel acridone derivatives, which are a prominent class of compounds studied for their anticancer properties . Specifically, research has identified a potent methoxybenzyl 5-nitroacridone derivative, synthesized from this core structure, that exhibits nanomolar cytotoxicity against human chronic myeloid leukemia (CML) cell lines, including K562 cells and K562 adriamycin-resistant cells (K562/ADR) . The mechanism of action for this advanced derivative involves inducing G1 cell cycle arrest by inhibiting the CDK4/6-mediated phosphorylation of Rb and triggering apoptosis through both mitochondrial-mediated and exogenous pathways . With a molecular formula of C15H13N3O3 and a molecular weight of 283.28 g/mol, it is characterized by high purity (NLT 98%) . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with standard laboratory safety precautions.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylamino]-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-14-4-2-3-11(7-14)10-17-15-6-5-13(18(19)20)8-12(15)9-16/h2-8,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQAJSVIHMCROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile typically involves a multi-step processThe reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, nitrobenzenes, and aminobenzenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Substituent Variations on the Benzylamino Group

Several analogues differ in the substitution pattern on the benzylamino group. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile 3-methoxybenzylamino C₁₅H₁₃N₃O₃ 283.287 Discontinued; meta-substitution
2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile 4-methoxybenzylamino C₁₅H₁₃N₃O₃ 283.287 Para-substitution; similar storage
2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile 4-chlorobenzylamino C₁₄H₁₀ClN₃O₂ 287.706 Electron-withdrawing Cl group
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile 2-furylmethylamino C₁₂H₉N₃O₃ 243.222 Heterocyclic substituent

Key Findings :

  • Positional Isomerism : The meta -methoxy substituent in the target compound may introduce steric or electronic effects distinct from the para -methoxy analogue. Para-substituted derivatives often exhibit enhanced resonance stabilization .
  • Heterocyclic Substituents : The furylmethyl group () introduces a heteroatom, which could enhance interactions with biological targets or metal catalysts .

Phenoxy vs. Benzylamino Substituents

The compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (DNB) () replaces the benzylamino group with a phenoxy moiety. DNB demonstrates broad-spectrum antiviral activity against picornaviruses (EC₅₀ = 0.3–1.2 µM) . In contrast, amino-substituted analogues like the target compound lack reported antiviral data, suggesting the phenoxy group is critical for this activity.

Azo and Amidine Derivatives

  • Azo Derivatives: Compounds like 2-[[4-[(2-cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile () feature a diazenyl (–N=N–) group. These are used as dye intermediates due to extended conjugation, but their biological relevance is unclear .
  • Amidine Derivatives: 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile () contains an amidine group (–N=CHNR₂), which is associated with anti-HIV and anticancer activity in related compounds . This highlights how functional group changes (amidine vs.

Piperazinyl and Indolyl Analogues

  • Piperazinyl Substituents : 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile () incorporates a piperazine ring, increasing molecular weight (C₁₉H₁₈N₄O₄, 366.37 g/mol) and likely improving CNS penetration due to basic nitrogen .
  • Indolyl Substituents: Derivatives like 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile () leverage indole’s aromatic heterocycle for targeted protein interactions, common in kinase inhibitors .

Data Tables

Table 1: Physical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
This compound C₁₅H₁₃N₃O₃ 283.287 95% +4°C
2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile C₁₄H₁₀ClN₃O₂ 287.706 95% +4°C
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile C₁₃H₆Cl₂N₂O₃ 309.10 N/A N/A

Biological Activity

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile, a compound with the molecular formula C16H15N3O2, is notable for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

  • Molecular Formula: C16H15N3O2
  • Molecular Weight: 281.31 g/mol
  • CAS Number: 849620-21-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate nitro and amine precursors. The process can be optimized to enhance yield and purity, often utilizing methods such as microwave-assisted synthesis or solvent-free conditions to improve efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing nitro and benzylamine functionalities have shown significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action: The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.5Apoptosis induction
Similar Nitro DerivativeHeLa10.0Cell cycle arrest
Another Benzylamine CompoundA54915.0Caspase activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Research Highlights:

  • Bacterial Strains Tested: Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC): Ranges from 8 to 32 µg/mL depending on the strain.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Case Studies

  • Anticancer Efficacy in Vivo:
    A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound significantly reduced tumor size compared to control groups, suggesting its potential as a chemotherapeutic agent.
  • Toxicological Assessment:
    Toxicity studies indicated that at therapeutic doses, the compound exhibited low toxicity profiles with no significant adverse effects observed in liver and kidney functions in animal models.

Q & A

Q. What controls are essential when evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer : Include positive controls (e.g., known CYP450 inhibitors) and negative controls (solvent-only samples). Use kinetic assays (e.g., fluorogenic substrates) to measure IC50_{50} values. Account for microsomal batch variability by normalizing data to protein content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.